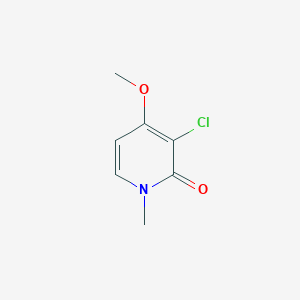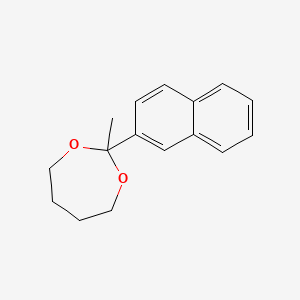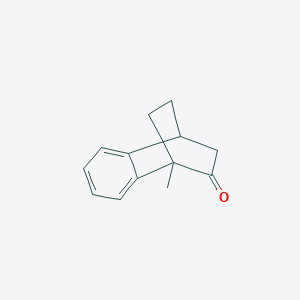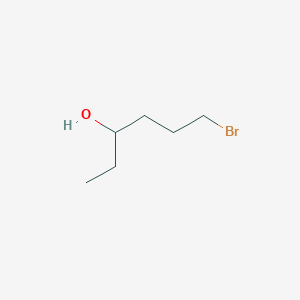![molecular formula C13H13N3 B12614046 2-[N-(Pyridin-2-yl)ethanimidoyl]aniline CAS No. 920493-29-4](/img/structure/B12614046.png)
2-[N-(Pyridin-2-yl)ethanimidoyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-[N-(pyridin-2-yl)éthanimidoyl]aniline peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction de nitrostyrènes avec des 2-aminopyridines pour former des N-(pyridin-2-yl)iminonitriles comme intermédiaires. Ces intermédiaires sont ensuite transformés en produit souhaité dans des conditions ambiantes en présence de carbonate de césium dans un milieu alcoolique . Une autre méthode implique la réaction d'α-bromocétones avec de la 2-aminopyridine dans différentes conditions pour former des N-(pyridin-2-yl)amides .
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliquent généralement une synthèse à grande échelle utilisant les voies de synthèse susmentionnées. Les réactions sont optimisées pour des rendements et une pureté plus élevés, souvent en utilisant des catalyseurs et des conditions de réaction spécifiques pour assurer la cohérence et l'efficacité.
Analyse Des Réactions Chimiques
Types de réactions
2-[N-(pyridin-2-yl)éthanimidoyl]aniline subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent le convertir en amines ou en d'autres formes réduites.
Substitution : Le composé peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs tels que les halogènes, les acides et les bases sont couramment utilisés dans les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que la réduction peut produire des amines.
Applications de la recherche scientifique
2-[N-(pyridin-2-yl)éthanimidoyl]aniline a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de divers composés hétérocycliques.
Industrie : Il est utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action de 2-[N-(pyridin-2-yl)éthanimidoyl]aniline implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut former des complexes avec des ions métalliques, qui peuvent ensuite interagir avec l'ADN ou les protéines, ce qui conduit à divers effets biologiques . Les voies et les cibles exactes dépendent de l'application et du contexte d'utilisation spécifiques.
Applications De Recherche Scientifique
2-[N-(Pyridin-2-yl)ethanimidoyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[N-(Pyridin-2-yl)ethanimidoyl]aniline involves its interaction with specific molecular targets. For instance, it can form complexes with metal ions, which can then interact with DNA or proteins, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(pyridin-2-yl)amides : Ces composés partagent une structure de cycle pyridine similaire et ont des propriétés chimiques comparables.
N-(pyridin-2-yl)imidates : Ces composés sont également dérivés de 2-aminopyridines et ont des voies de synthèse similaires.
Unicité
2-[N-(pyridin-2-yl)éthanimidoyl]aniline est unique en raison de sa structure spécifique, qui combine les propriétés des anilines et des pyridines. Cette combinaison permet une large gamme de réactions chimiques et d'applications, ce qui en fait un composé polyvalent dans divers domaines de la recherche et de l'industrie.
Propriétés
Numéro CAS |
920493-29-4 |
|---|---|
Formule moléculaire |
C13H13N3 |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
2-(C-methyl-N-pyridin-2-ylcarbonimidoyl)aniline |
InChI |
InChI=1S/C13H13N3/c1-10(11-6-2-3-7-12(11)14)16-13-8-4-5-9-15-13/h2-9H,14H2,1H3 |
Clé InChI |
SBJUZVGAJKKTCF-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC=CC=N1)C2=CC=CC=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(7S,10R)-10-Methyl-7-(propan-2-yl)-1-oxaspiro[5.5]undec-2-ene](/img/structure/B12613963.png)
![6-(4-{(E)-[(4-Methoxyphenyl)imino]methyl}phenoxy)hexan-1-ol](/img/structure/B12613969.png)

![Ethyl 2-[3-(hydroxymethyl)phenoxy]propanoate](/img/structure/B12614001.png)



![Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-](/img/structure/B12614021.png)


![2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene](/img/structure/B12614035.png)



